(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

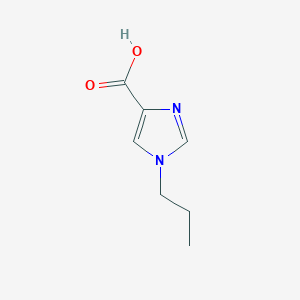

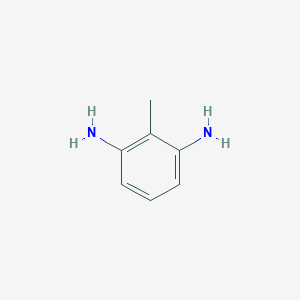

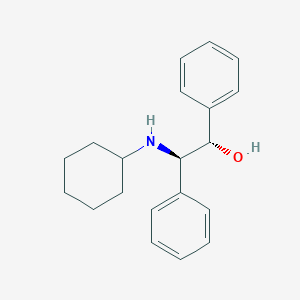

“(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol” is a chiral compound that belongs to the family of phenethylamines. It has a molecular formula of C20H25NO and a molecular weight of 295.426 .

Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol” consists of a cyclohexylamino group and two phenyl groups attached to a chiral carbon atom . The stereochemistry of the molecule is defined by the (1S,2R) configuration .

Physical And Chemical Properties Analysis

“(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol” is a solid compound with a molecular weight of 295.426 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current information.

科学的研究の応用

Catalytic Applications and Synthesis

Palladium(II) Complexes and Catalytic Activity : Research on chiral 1,2-diiminophosphoranes, closely related to the target molecule, has led to the development of palladium(II) complexes that show significant catalytic activity in allylic alkylation reactions. These complexes are synthesized using (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-1,2-diphenylethylenediamine, demonstrating the utility of chiral diamines in creating catalysts for selective chemical transformations (Sauthier et al., 2000).

Enantioselective Catalysis : The use of chiral diamines, similar in structure to the subject compound, has been explored in the asymmetric Michael reaction. A derivative of (1S,2S)-1,2-diphenylethane-1,2-diamine was employed as a recyclable organocatalyst, showcasing high enantioselectivities and yields in producing clinically useful anticoagulants (Kucherenko et al., 2014).

Chiral Auxiliary and Ligand Synthesis

- Chiral Auxiliaries for Stereoselective Synthesis : Investigations into monobenzylethers of (R, R)-1,2-diphenylethane-1,2-diol have revealed their effectiveness as chiral auxiliaries in the stereoselective reduction of α-ketoesters. This suggests that compounds with similar chiral centers can serve as potent alternatives to traditional cyclohexyl-based chiral auxiliaries (Scafato et al., 2002).

Material Science and Chiral Separation

- Chiral Stationary Phases for Liquid Chromatography : The synthesis of polymers derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol has led to the development of novel chiral stationary phases (CSPs). These CSPs demonstrate significant enantioseparation ability for a variety of chiral analytes, highlighting the role of chiral diamines in enhancing the specificity of analytical techniques (Huang et al., 2008).

Organocatalysis

- Ionic Liquid-Supported Organocatalysts : The ionic liquid-supported versions of (1S,2S)- and (1R,2R)-1,2-bis[(S)-prolinamido]-1,2-diphenylethanes have shown efficacy as organocatalysts in asymmetric aldol reactions. These catalysts offer high yields and enantioselectivities, demonstrating the versatility of chiral diamines in organocatalytic applications (Kochetkov et al., 2015).

Safety and Hazards

特性

IUPAC Name |

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJFQSIAONFRDP-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。